molecular formula C8H7BrN2S B1482861 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090296-64-1

4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482861
CAS No.: 2090296-64-1
M. Wt: 243.13 g/mol
InChI Key: KKIQXIXBPMTJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090941-68-5) is a versatile brominated heterocyclic compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The molecular structure integrates two privileged pharmacophores: a 1H-pyrazole ring and a thiophene heterocycle, a combination known to contribute to diverse biological activities . The reactive bromomethyl group at the 4-position serves as an excellent electrophilic handle for further functionalization, allowing researchers to easily incorporate this scaffold into larger, more complex molecules via nucleophilic substitution reactions or metal-catalyzed cross-couplings such as Suzuki reactions . Pyrazole derivatives are a cornerstone in the development of novel bioactive molecules and have been extensively documented as possessing a wide spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antidepressant activities . The 1H-pyrazole core, in particular, is a fundamental building block found in numerous established therapeutic agents . This specific compound, with its unique substitution pattern, is of significant value for constructing targeted libraries of compounds for high-throughput screening and for the rational design of potential inhibitors. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(bromomethyl)-5-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIQXIXBPMTJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • Starting materials : Hydrazine or substituted hydrazines react with 1,3-dicarbonyl compounds (e.g., β-ketoesters, diketones).
  • Reaction conditions : Typically carried out under acidic or basic catalysis in ethanol or other polar solvents.
  • Mechanism : Nucleophilic attack of hydrazine on the carbonyl groups forms hydrazones, which cyclize to form the pyrazole ring.

Introduction of the Thiophen-3-yl Group

  • Cross-coupling reactions : The thiophen-3-yl group is introduced via Suzuki-Miyaura coupling.
  • Reagents : Thiophen-3-yl boronic acid and a halogenated pyrazole intermediate (e.g., bromopyrazole).
  • Catalysts : Palladium-based catalysts such as Pd(PPh3)4.
  • Conditions : Typically performed in polar solvents like DMF or dioxane with a base (e.g., K2CO3) at elevated temperatures (80–100 °C).
  • Outcome : Formation of 3-(thiophen-3-yl)-substituted pyrazole intermediate.

Bromomethylation at Position 4

  • Reagents : Formaldehyde (or paraformaldehyde) and hydrobromic acid or bromine sources.
  • Conditions : Acidic medium, often aqueous or alcoholic solvents, at controlled temperatures.
  • Mechanism : Electrophilic substitution at the 4-position of the pyrazole ring, forming the bromomethyl substituent.
  • Alternative methods : Use of N-bromosuccinimide (NBS) in the presence of radical initiators for selective bromination of methyl groups.

Representative Synthetic Route Example

Step Reaction Type Starting Material Reagents & Conditions Product
1 Pyrazole formation Hydrazine + 1,3-dicarbonyl compound Acid/base catalysis, EtOH, reflux 1H-pyrazole core
2 Cross-coupling Halopyrazole + thiophen-3-yl boronic acid Pd catalyst, K2CO3, DMF, 80 °C 3-(thiophen-3-yl)-1H-pyrazole
3 Bromomethylation 3-(thiophen-3-yl)-1H-pyrazole Formaldehyde + HBr, acidic conditions This compound

Research Findings and Optimization Data

Although direct literature on this compound is limited, analogous compounds such as 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole have been synthesized and studied extensively, providing valuable insights:

  • Reaction yields : Cross-coupling steps typically yield 70–90% of the thiophene-substituted pyrazole intermediate.
  • Bromomethylation efficiency : Bromomethylation reactions proceed efficiently under acidic conditions with formaldehyde and hydrobromic acid, yielding 65–85% of the desired bromomethylated product.
  • Purification : Silica gel chromatography using ethyl acetate/hexane gradients is effective for isolating pure compounds.
  • Characterization : Structural confirmation by ¹H/¹³C NMR, HRMS, and X-ray crystallography ensures product integrity.

Comparative Table of Preparation Parameters for Halomethylated Pyrazoles

Parameter Chloromethylation (Analogous) Bromomethylation (Target)
Halomethylating agent Formaldehyde + HCl Formaldehyde + HBr
Reaction solvent Ethanol or aqueous acidic medium Ethanol or aqueous acidic medium
Temperature Room temperature to reflux Room temperature to reflux
Reaction time 2–6 hours 2–6 hours
Yield range 70–85% Expected 65–85%
Purification method Silica gel chromatography Silica gel chromatography
Safety considerations HCl release, corrosive HBr release, corrosive, more hazardous

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug development, particularly in the synthesis of new pharmaceuticals. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Research indicates that compounds similar to 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole exhibit significant potential in treating various diseases.

Case Studies and Findings

  • Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives showed promising anti-inflammatory effects comparable to traditional anti-inflammatory drugs such as indomethacin .
  • Antimicrobial Properties : Research has highlighted the antimicrobial activity of pyrazole derivatives against various pathogens, suggesting that this compound could be developed into new antimicrobial agents .

Agrochemical Applications

Given the structural similarities with other bioactive compounds, this compound may serve as a lead for developing new agrochemicals. Its potential insecticidal properties have been noted in related studies, indicating that this compound could be effective in pest control.

Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazoleChloromethyl instead of bromomethylPotential insecticidal activity
1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehydeContains a carboxaldehyde groupAntimicrobial properties
5-amino-1H-pyrazole derivativesAmino group at position 5Anti-inflammatory effects

Material Science

The electronic properties imparted by the thiophene ring make this compound a candidate for applications in material science, particularly in organic electronics and photovoltaic devices. The compound's ability to undergo various chemical transformations enhances its utility in synthesizing novel materials with tailored properties.

Computational Studies

Molecular docking studies have been employed to investigate the binding affinities of pyrazole derivatives to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic uses for compounds like this compound .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, reactivity, and biological applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications References
This compound C₉H₈BrN₂S 265.15 Bromomethyl, thiophen-3-yl Synthetic intermediate, kinase inhibitors
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole C₁₁H₁₁BrN₂ 251.12 Bromomethyl, phenyl, methyl Antimicrobial agents
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole C₁₈H₁₆BrFNO₂ 392.23 Bromomethyl, fluorophenyl, methoxy groups Kinase inhibitors, antitumor agents
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole C₈H₆BrF₃N₂ 267.05 Bromomethyl, trifluoromethyl, propargyl Click chemistry, agrochemicals
3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole C₂₂H₂₀N₂OS 360.47 Thiophen-2-yl, methoxyphenyl, dimethylphenyl Antifungal, anti-inflammatory agents

Key Findings:

Substituent Effects on Reactivity :

  • The bromomethyl group in the target compound enables facile functionalization, similar to its phenyl-substituted analog (4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole) . However, the thiophen-3-yl group introduces sulfur-based π-electron interactions, which may enhance binding to biological targets compared to purely aromatic phenyl groups .
  • The trifluoromethyl-propargyl derivative (C₈H₆BrF₃N₂) exhibits higher electrophilicity due to the electron-withdrawing trifluoromethyl group, making it more reactive in click chemistry applications than the thiophene-containing analog .

Biological Activity: Pyrazoles with methoxy and fluorophenyl substituents (e.g., 3-(bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1H-pyrazole) demonstrate enhanced kinase inhibition, with IC₅₀ values in the nanomolar range, attributed to improved hydrophobic interactions with enzyme active sites . Thiophene-containing pyrazoles (e.g., 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole) show broad-spectrum antifungal activity, likely due to sulfur’s role in disrupting microbial membranes .

Synthetic Utility :

  • The target compound’s bromomethyl group allows efficient coupling with nucleophiles (e.g., amines, thiols), as seen in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions .
  • In contrast, propargyl-substituted analogs (e.g., 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole) are tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid diversification in drug discovery .

Structural Insights :

  • X-ray crystallography of related compounds (e.g., 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole) reveals planar pyrazole-thiophene systems with intermolecular π-π stacking, which stabilize crystal structures and may mimic interactions in biological systems .

Biological Activity

4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The compound features a bromomethyl group attached to a pyrazole ring, which is further substituted with a thiophene moiety. The synthesis typically involves the formation of the pyrazole ring through hydrazine reactions with diketones, followed by bromomethylation and thiophene introduction via cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of anti-cancer and anti-inflammatory agents .
  • Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazolyl-thiazole derivatives demonstrate potent inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were notably low, indicating strong antimicrobial potential .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus10

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Activity AssessedIC50 (µM)
TNF-α Inhibition25
IL-6 Inhibition30

Study on Anticancer Properties

A study focusing on the anticancer effects of pyrazole derivatives found that certain analogs exhibited potent cytotoxicity against cancer cell lines such as MCF7 (breast cancer) with IC50 values as low as 39.70 µM. This suggests that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .

Research on Neurological Effects

Another investigation explored the neuroprotective effects of pyrazole compounds, revealing that they could inhibit key metabolic enzymes associated with neurodegenerative diseases. Compounds targeting acetylcholinesterase showed IC50 values around 66.37 nM, indicating strong potential for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole, and what analytical methods validate its purity?

  • Synthesis : The compound can be synthesized via cyclocondensation reactions using thiophene derivatives and bromomethyl precursors. For example, Mannich reactions involving diaza-crown ethers and pyrazole intermediates (as seen in analogous compounds) may be adapted . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another method for constructing pyrazole-triazole hybrids, though optimization of solvent (e.g., THF/water mixtures) and temperature (e.g., 50°C for 16 hours) is critical .
  • Characterization : Nuclear magnetic resonance (NMR; ¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard. For example, crystal structures of related pyrazoles confirm planarity and dihedral angles between aromatic rings (e.g., 5.49° between pyrazole and benzene rings in similar compounds) .

Q. How is the bromomethyl group in this compound stabilized during synthesis to avoid undesired side reactions?

  • Methodology : Use low-temperature conditions (<0°C) during bromomethylation to minimize radical formation. Solvent polarity (e.g., dichloromethane) and inert atmospheres (N₂/Ar) reduce hydrolysis or oxidation. Intermediate purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) isolates the target compound .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Approach : Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For instance, in analogous pyrazole-thiazole hybrids, intramolecular hydrogen bonds (e.g., N–H···O) and short Br···Br contacts (3.51 Å) stabilize crystal packing . Refinement parameters (e.g., R factor <0.05) ensure accuracy .

Q. What strategies mitigate low yields in multi-step syntheses of pyrazole-thiophene hybrids?

  • Optimization :

StepChallengeSolutionYield Improvement
CyclizationCompeting side reactionsUse Lewis acids (e.g., ZnCl₂) to direct regioselectivity15–20%
BromomethylationOver-alkylationControlled stoichiometry (1:1.2 molar ratio)25%
PurificationCo-elution impuritiesGradient elution (hexane → ethyl acetate)>95% purity
Data derived from analogous syntheses .

Q. How can contradictory bioactivity data for pyrazole derivatives be systematically analyzed?

  • Case Study : If antimicrobial assays show variability, consider:

  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing Br vs. electron-donating OMe on thiophene) .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and bacterial strain specificity (e.g., S. aureus vs. E. coli) .
  • Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Methodological Notes

  • Synthetic Caution : Bromomethyl groups are prone to nucleophilic substitution; avoid protic solvents (e.g., methanol) during storage .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC numbers) and NMR shifts (δ in ppm) with solvent references .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
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4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole

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